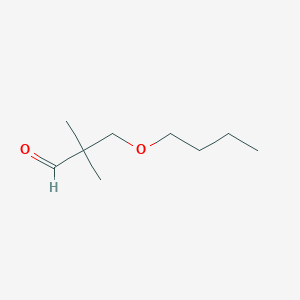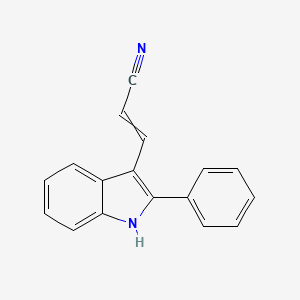![molecular formula C30H32N2 B14330536 N~1~-[2,3-Bis(2-phenylpropan-2-yl)phenyl]benzene-1,4-diamine CAS No. 96663-62-6](/img/structure/B14330536.png)
N~1~-[2,3-Bis(2-phenylpropan-2-yl)phenyl]benzene-1,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-[2,3-Bis(2-phenylpropan-2-yl)phenyl]benzene-1,4-diamine is an organic compound known for its unique structure and properties. It is a derivative of diphenylamine and is characterized by the presence of two phenylpropan-2-yl groups attached to a benzene ring. This compound is widely studied for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2,3-Bis(2-phenylpropan-2-yl)phenyl]benzene-1,4-diamine typically involves the electrophilic alkylation of diphenylamine with 2-phenyl-1-propene using acid clay as a catalyst . The reaction is carried out under reflux conditions, and the product is purified through column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability of the production process.
化学反応の分析
Types of Reactions
N~1~-[2,3-Bis(2-phenylpropan-2-yl)phenyl]benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine and nitric acid are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted benzene compounds.
科学的研究の応用
N~1~-[2,3-Bis(2-phenylpropan-2-yl)phenyl]benzene-1,4-diamine has a wide range of scientific research applications:
作用機序
The mechanism of action of N1-[2,3-Bis(2-phenylpropan-2-yl)phenyl]benzene-1,4-diamine involves its ability to scavenge free radicals and inhibit oxidative processes. The compound interacts with reactive oxygen species (ROS) and neutralizes them, thereby protecting cells and materials from oxidative damage. The molecular targets include various enzymes and cellular components involved in oxidative stress pathways .
類似化合物との比較
Similar Compounds
Diphenylamine: A parent compound with similar antioxidant properties.
Bis(4-(2-phenylpropan-2-yl)phenyl)amine: Another derivative with high-temperature stability.
N-(1,3-Dimethylbutyl)-N’-phenyl-p-phenylenediamine: Known for its use as an antioxidant in rubber and polymer industries.
Uniqueness
N~1~-[2,3-Bis(2-phenylpropan-2-yl)phenyl]benzene-1,4-diamine stands out due to its unique structure, which imparts enhanced stability and antioxidant properties. Its ability to function effectively at high temperatures makes it particularly valuable in industrial applications.
特性
CAS番号 |
96663-62-6 |
|---|---|
分子式 |
C30H32N2 |
分子量 |
420.6 g/mol |
IUPAC名 |
4-N-[2,3-bis(2-phenylpropan-2-yl)phenyl]benzene-1,4-diamine |
InChI |
InChI=1S/C30H32N2/c1-29(2,22-12-7-5-8-13-22)26-16-11-17-27(32-25-20-18-24(31)19-21-25)28(26)30(3,4)23-14-9-6-10-15-23/h5-21,32H,31H2,1-4H3 |
InChIキー |
UBZTYVALKKJNFQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=CC=C1)C2=C(C(=CC=C2)NC3=CC=C(C=C3)N)C(C)(C)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



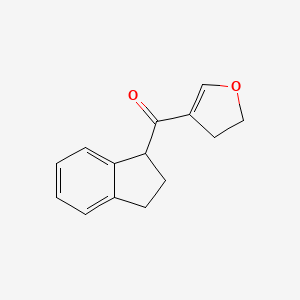
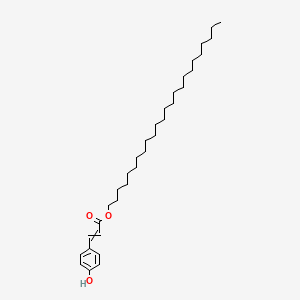
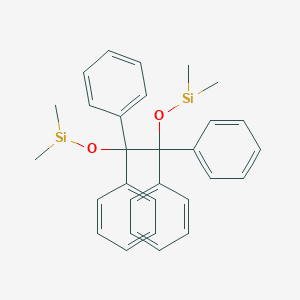
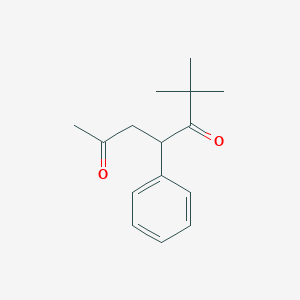
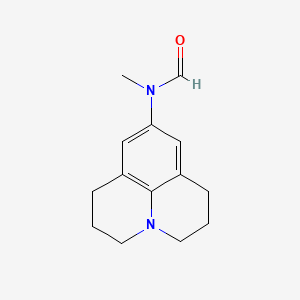
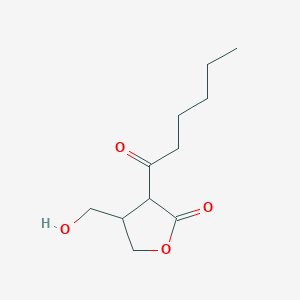
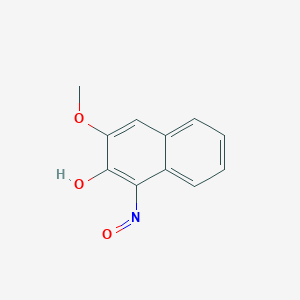
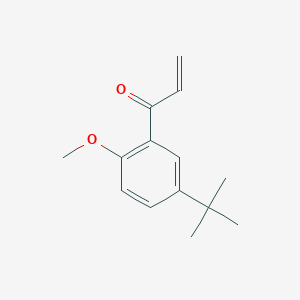
![6,7-Dihydro-7-hydroxy-5H-thieno[3,2-b]thiopyran-2-sulfonamide](/img/structure/B14330509.png)
